Cas no 96817-10-6 (Austalide H)

Austalide H structure
Austalide H structure
Nome del prodotto:Austalide H
Numero CAS:96817-10-6
MF:C26H36O8
MW:476.559248924255
CID:2058244
PubChem ID:75368790

Austalide H Proprietà chimiche e fisiche

Nomi e identificatori

    • Austalide H
    • 1H-Furo[3,4-b]xanthene-9-propanoic acid, 3,5a,6,7,8,9,9a,10-octahydro-7-hydroxy-8-(1-hydroxy-1-methylethyl)-11-methoxy-4,5a,9-trimethyl-1-oxo-, methyl ester, (5aS,7R,8S,9R,9aR)-
    • AKOS040738222
    • CHEBI:182248
    • 1H-FURO(3,4-B)XANTHENE-9-PROPANOIC ACID, 3,5A,6,7,8,9,9A,10-OCTAHYDRO-7-HYDROXY-8-(1-HYDROXY-1-METHYLETHYL)-11-METHOXY-4,5A,9-TRIMETHYL-1-OXO-, METHYL ESTER, (5AS-(5A.ALPHA.,7.BETA.,8.BETA.,9.ALPHA.,9A.ALPHA.))-
    • NCGC00380402-01
    • 1H-Furo(3,4-b)xanthene-9-propanoic acid, 3,5a,6,7,8,9,9a,10-octahydro-7-hydroxy-8-(1-hydroxy-1-methylethyl)-11-methoxy-4,5a,9-trimethyl-1-oxo-, methyl ester, (5aS,7R,8S,9R,9aR)-
    • 1H-Furo(3,4-b)xanthene-9-propanoic acid, 3,5a,6,7,8,9,9a,10-octahydro-7-hydroxy-8-(1-hydroxy-1-methylethyl)-11-methoxy-4,5a,9-trimethyl-1-oxo-, methyl ester, (5as-(5aalpha,7beta,8beta,9alpha,9aalpha))-
    • UNII-GUG8QN57G3
    • DTXSID901098895
    • methyl 3-[7-hydroxy-8-(2-hydroxypropan-2-yl)-11-methoxy-4,5a,9-trimethyl-1-oxo-3,6,7,8,9a,10-hexahydro-[2]benzouro[5,6-b]chromen-9-yl]propanoate
    • NCGC00380402-01_C26H36O8_
    • 96817-10-6
    • Compound NP-019355
    • GUG8QN57G3
    • methyl 3-[7-hydroxy-8-(2-hydroxypropan-2-yl)-11-methoxy-4,5a,9-trimethyl-1-oxo-3,6,7,8,9a,10-hexahydro-[2]benzofuro[5,6-b]chromen-9-yl]propanoate
    • Inchi: InChI=1S/C26H36O8/c1-13-15-12-33-23(29)19(15)21(32-7)14-10-17-25(4,9-8-18(28)31-6)22(24(2,3)30)16(27)11-26(17,5)34-20(13)14/h16-17,22,27,30H,8-12H2,1-7H3
    • Chiave InChI: LQLBJBHPDHBGLH-UHFFFAOYSA-N
    • Sorrisi: CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C(C(C4C3)(C)CCC(=O)OC)C(C)(C)O)O)C)OC

Proprietà calcolate

  • Massa esatta: 476.24101810g/mol
  • Massa monoisotopica: 476.24101810g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 6
  • Complessità: 813
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 112Ų
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.